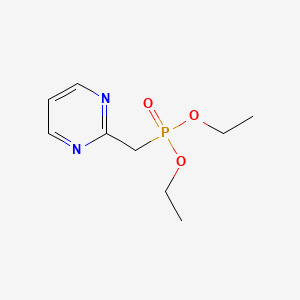![molecular formula C13H19NO8 B13712733 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate](/img/structure/B13712733.png)
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate is a chemical compound with the molecular formula C11H13NO6. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate involves several steps. One common method includes the reaction of maleic anhydride with 4-aminobenzenesulfonamide to form an intermediate, which is then reacted with p-toluenesulfonic acid to obtain the final product . The reaction conditions typically involve refluxing in ethanol with a few drops of glacial acetic acid for about 5 hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate involves its conversion to monomethyl fumarate in the gut through esterase cleavage . Monomethyl fumarate then exerts its effects by modulating the immune response and reducing inflammation. The compound targets specific molecular pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms .
Comparison with Similar Compounds
Similar Compounds
Diroximel fumarate: Another prodrug form of monomethyl fumarate used in the treatment of multiple sclerosis.
Dimethyl fumarate: A related compound with similar therapeutic applications but different pharmacokinetic properties.
Uniqueness
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate is unique due to its specific chemical structure, which allows for targeted delivery and controlled release of monomethyl fumarate. This makes it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C13H19NO8 |
|---|---|
Molecular Weight |
317.29 g/mol |
IUPAC Name |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate |
InChI |
InChI=1S/C13H19NO8/c1-19-6-7-20-8-9-21-12(17)4-5-13(18)22-14-10(15)2-3-11(14)16/h2-9H2,1H3 |
InChI Key |
DVDUUPXJHDOLNX-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC(=O)CCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



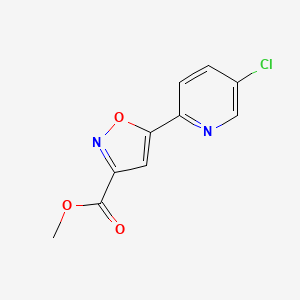
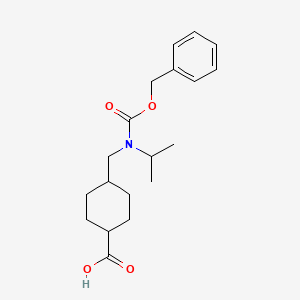
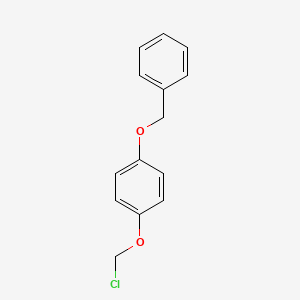
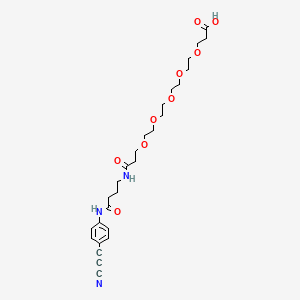
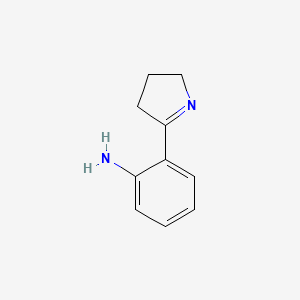
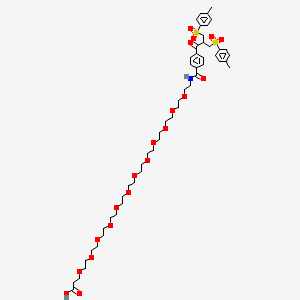
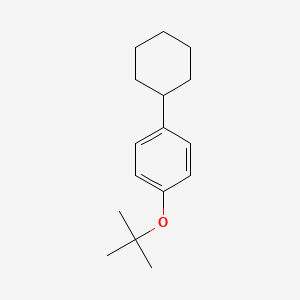
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(iodomethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13712692.png)
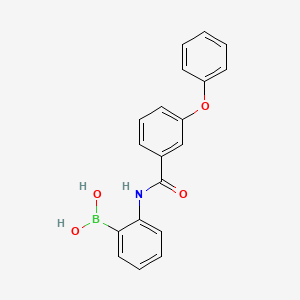
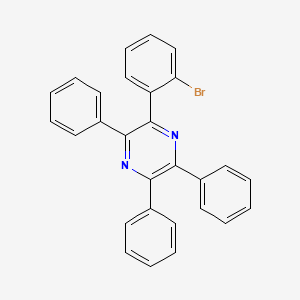
![5-Bromo-4-[4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13712702.png)
![1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol](/img/structure/B13712710.png)
